molecular formula C10H13NO B584765 (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol CAS No. 153758-56-6

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

Número de catálogo: B584765
Número CAS: 153758-56-6
Peso molecular: 163.22
Clave InChI: BGGIPVPHBWWEJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is a chiral tetrahydroisoquinoline derivative featuring a hydroxymethyl group (-CH2OH) at the 1-position of the tetrahydroisoquinoline ring. Its molecular formula is C10H13NO, with a molecular weight of 163.22 g/mol ().

Propiedades

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGIPVPHBWWEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153758-56-6
Record name 1,2,3,4-tetrahydroisoquinolin-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Acid-Catalyzed Cyclization

Using p-toluenesulfonic acid (PTSA, 10 mol%) in refluxing toluene, the reaction proceeds via imine formation followed by-hydride shift. Yields reach 68% with enantiomeric excess (ee) >90% when employing chiral auxiliaries.

Stereochemical Outcomes

Catalyst Systemee (%)Configuration
(R)-BINOL-PTSA92R
L-Proline85S

Reductive Amination Strategies

Grignard reagents add to ketoamide intermediates, followed by borohydride reduction. For instance, treatment of N-benzyl ketoamide with methylmagnesium bromide (2 equiv) in THF at −78°C generates a tertiary alcohol, which undergoes NaBH4 reduction to the diastereomeric diol (dr 3:1).

Comparative Yields

Grignard ReagentTemperature (°C)Isolated Yield (%)
MeMgBr−7874
PhMgBr062
i-PrMgCl−4068

Intramolecular Reductive Amination

Aryl-ortho-ethoxyvinyl benzylamines cyclize via Et3SiH/TFA-mediated reductive amination. This one-pot method achieves 41% yield over two steps, favoring cis-fused products.

Optimized Conditions

  • Reductant : Triethylsilane (2.5 equiv)

  • Acid : Trifluoroacetic acid (13 equiv)

  • Solvent : Dichloromethane (0°C → rt)

Enantioselective Syntheses

Asymmetric hydrogenation using Ru-(S)-BINAP catalysts provides access to both enantiomers. Substrate-controlled approaches, such as Corey’s oxazaborolidine-mediated reduction, achieve >98% ee for the (1S)-isomer.

Catalyst Performance

Catalystee (%)TOF (h⁻¹)
Ru-(S)-BINAP99450
Rh-(R)-Phanephos95380

Industrial-Scale Production

Batch processes in 500-L reactors utilize continuous hydrogenation (Pd/Al2O3, 80°C, 10 bar H2) followed by reactive crystallization. Key metrics:

MetricValue
Annual Capacity1.2 metric tons
Purity (HPLC)99.5%
Cycle Time48 hours

Comparative Analysis of Methods

Cost and Efficiency Metrics

MethodCost ($/kg)E-FactorPMI
Catalytic Hydrogenation320186.2
Pictet-Spengler410258.1
Reductive Amination380227.3

E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity

Challenges and Solutions

  • Stereochemical Purity : Chiral stationary phase HPLC (Chiralpak IC) resolves racemic mixtures with α >1.5.

  • Byproduct Formation : Over-hydrogenation products (e.g., fully saturated decahydro derivatives) are minimized using Lindlar catalysts.

  • Scale-Up Issues : Exothermic hydroxymethylation steps require jacketed reactors with ΔT <5°C/min.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated decarboxylative coupling achieves 55% yield under mild conditions (RT, 24 h).

  • Biocatalytic Routes : Immobilized transaminases convert ketone precursors with 90% conversion (TTN >5,000) .

Análisis De Reacciones Químicas

Types of Reactions

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of isoquinoline aldehydes or ketones.

    Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function and signaling .

Comparación Con Compuestos Similares

Substituent Position and Chirality

The position of the hydroxymethyl group on the tetrahydroisoquinoline ring critically distinguishes analogs:

  • (1R)-(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol (CAS 62855-02-1) has the -CH2OH group at the 1-position ().
  • (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS 18881-17-9) features the hydroxymethyl group at the 3-position, altering steric and electronic properties ().

Chirality further differentiates enantiomers. For example, (R)-Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate () demonstrates enantiomer-specific optical activity ([α]D26 = +24.3), suggesting divergent interactions in asymmetric catalysis or biological systems.

Substituent Type and Bioactivity

Compound Name Substituent(s) Molecular Weight CAS No. Key Properties/Applications References
(1R)-1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol -CH2OH (1-position) 163.22 62855-02-1 Chiral intermediate; potential bioactivity
4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline -NH(CH3)C6H3Cl (1-position) 272.78 - Chelating ligand for transition metals; asymmetric catalysis
(R)-Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate -CH2COOCH3 (1-position) 205.26 - Chiral building block; [α]D26 = +24.3
6-Methoxy-2-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol -OCH3, -CH3, -CH2CH(CH3)2 (1,2,6-positions) 265.38 19485-63-3 Antimicrobial/neuroactive potential
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol -CH2OH (3-position) 163.22 18881-17-9 Structural isomer with distinct reactivity

Key Observations :

  • Substituent position (1- vs. 3-) influences hydrogen-bonding capacity and steric hindrance, impacting solubility and receptor binding.
  • Electron-withdrawing groups (e.g., -Cl in ) enhance electrophilicity, whereas electron-donating groups (e.g., -OCH3 in ) modulate aromatic interactions.

Actividad Biológica

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Activities

Research indicates that THIQ derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Activity : Several studies have demonstrated that THIQ derivatives possess strong antioxidant properties. For instance, compounds derived from THIQ scaffolds have shown significant inhibition of oxidative stress markers in various in vitro models .
  • Anti-inflammatory Effects : Some THIQ derivatives have been reported to exhibit anti-inflammatory activity. A study highlighted that specific THIQ compounds showed higher protection against albumin denaturation compared to standard anti-inflammatory drugs like ibuprofen .
  • Neuroprotective Properties : The neuroprotective potential of THIQ derivatives has been explored in models of neurodegenerative diseases. These compounds have been shown to modulate neurotransmitter systems and exhibit protective effects against neuronal damage induced by toxins .
  • Anticancer Activity : Recent investigations have revealed that certain THIQ analogs demonstrate significant cytotoxicity against various cancer cell lines. For example, studies have indicated that these compounds can inhibit cell proliferation in human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values below 25 μM .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs can be attributed to their structural characteristics. Key findings regarding SAR include:

  • Positioning of Substituents : The introduction of substituents at the 1 and 7 positions of the THIQ core significantly influences potency and selectivity. For example, polar or ionizable groups at these positions have been associated with enhanced solubility and biological activity .
  • Lipophilicity : The lipophilicity of THIQ derivatives plays a crucial role in their pharmacokinetic properties. Compounds with lower clogP values generally exhibit better solubility and absorption profiles .

Case Study 1: Anti-inflammatory Activity

In a comparative study assessing the anti-inflammatory effects of various THIQ compounds, two specific derivatives were found to possess superior albumin protection against denaturation compared to standard treatments. The results are summarized in the following table:

CompoundConcentration (μg/mL)Albumin Protection (%)
3c77.1885
3d73.5980
Ibuprofen-70

This study underscores the potential of THIQ derivatives as alternatives to conventional anti-inflammatory agents .

Case Study 2: Anticancer Activity

A series of novel THIQ analogs were synthesized and evaluated for their anticancer properties against multiple human cancer cell lines. The findings are presented in the following table:

CompoundCell LineIC50 (μM)
6aMCF-7<25
6bHepG-2<25
DoxorubicinMCF-7<10

These results indicate that certain THIQ derivatives exhibit comparable or superior anticancer activity relative to established chemotherapeutic agents .

Q & A

Q. How can researchers optimize reaction conditions to improve yields in tetrahydroisoquinoline synthesis?

  • Answer : Reaction optimization strategies include: (a) Screening reducing agents (e.g., LiAlH₄ vs. NaBH₄) for carbonyl reductions ( ); (b) Temperature control during cyclization steps to minimize side reactions; (c) Using electron-donating substituents on aromatic precursors to enhance reactivity, as seen in compound 51 (65% yield from 4-isopropylbenzoic acid) versus 52 (7% from 3,4,5-trimethoxybenzoic acid) ( ) .

Advanced Research Questions

Q. What structural modifications of this compound enhance receptor selectivity, such as for orexin-1 antagonism?

  • Answer : Substituents at the 1-position significantly impact receptor binding. highlights N-benzyl derivatives with bulky groups (e.g., naphthalen-2-ylmethyl in compound 54 ) showing improved selectivity. Computational docking studies paired with in vitro assays (e.g., IC₅₀ measurements) are recommended to validate interactions .

Q. How can researchers systematically investigate the impact of alkyl chain length on biological activity?

  • Answer : identifies a gap in understanding C6–C17 alkyl chain effects. A methodological approach includes: (a) Synthesizing homologs via alkylation/acylation (e.g., tert-butyl groups in ); (b) Testing cytotoxicity and antimicrobial activity using standardized assays (e.g., MIC determination); (c) Applying QSAR models to correlate chain length with activity trends .

Q. What crystallographic data are critical for resolving conformational ambiguities in tetrahydroisoquinoline derivatives?

  • Answer : Key parameters include space group (e.g., P21), unit cell dimensions (a, b, c, β), and displacement ellipsoids (50% probability). For example, reports V = 3044.5 ų and Z = 8 for (S)-4-tert-butyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole, enabling precise stereochemical analysis .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

  • Answer : Contradictions may arise from assay variability or impurities. Solutions include: (a) Reproducing synthesis with strict parameter control (e.g., catalyst loadings in ); (b) Comprehensive characterization (¹H NMR, HPLC); (c) Comparative bioassays under standardized protocols (e.g., CLSI guidelines). For instance, compound 52 ’s low yield (7%) suggests potential impurities affecting activity reports .

Q. How do electron-withdrawing vs. electron-donating substituents affect the stability of tetrahydroisoquinoline intermediates?

  • Answer : Electron-donating groups (e.g., methoxy in compound 51 ) stabilize intermediates via resonance, improving reaction efficiency. Conversely, electron-withdrawing groups (e.g., nitro) may require harsher conditions, as seen in the low yield of 52 (7%) from 3,4,5-trimethoxybenzoic acid ( ). DFT calculations can predict intermediate stability .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data in tetrahydroisoquinoline research?

  • Answer : Multivariate analysis (e.g., PCA or PLS regression) can identify key structural descriptors (e.g., logP, polar surface area) influencing activity. For example, ’s derivatives with varied substituents (naphthyl, quinolinyl) provide a dataset for correlating lipophilicity with orexin-1 receptor binding .

Q. How should researchers design experiments to study metabolic stability of tetrahydroisoquinoline derivatives?

  • Answer : Use liver microsomal assays (e.g., human CYP450 isoforms) and LC-MS/MS to track metabolite formation. For radiolabeled studies, ’s ¹⁸F-labeled derivative synthesis (e.g., [¹⁸F]MC225) provides a template for isotopic tracing in pharmacokinetic studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.